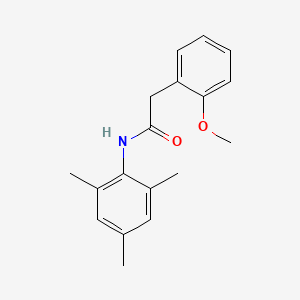

N-mesityl-2-(2-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-mesityl-2-(2-methoxyphenyl)acetamide, also known as N-mesitylacetyl-2-methoxyaniline or NMA, is a synthetic compound that belongs to the class of N-acyl anilines. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and materials science.

Aplicaciones Científicas De Investigación

Comparative Metabolism in Human and Rat Liver Microsomes

Research has shown that certain acetamide compounds, including those structurally related to N-mesityl-2-(2-methoxyphenyl)acetamide, undergo complex metabolic activation pathways. These pathways involve metabolites that can be bioactivated through specific hydroxylation and oxidation processes, potentially leading to carcinogenic products. This study highlights the distinct metabolic activities in human and rat liver microsomes, which are critical for understanding the bioactivity of such compounds (Coleman et al., 2000).

Herbicide Soil Reception and Activity

Another study explored the reception and activity of acetamide herbicides in the presence of wheat straw and irrigation. It demonstrated the impact of environmental factors on the efficacy of these herbicides, which could have implications for compounds like this compound in agricultural settings (Banks & Robinson, 1986).

Diesel Oxygenate Additive

Research into 2-methoxyethyl acetate, a compound similar to this compound, has demonstrated its potential as a diesel additive. This additive can decrease exhaust smoke and has been studied for its effects on engine combustion and emissions, indicating possible applications in fuel technology (Yanfeng et al., 2007).

Acetaminophen Metabolism

A study on acetaminophen metabolism revealed the formation of various metabolites, including 2-methoxyacetaminophen. This research provides insights into the metabolic pathways of compounds structurally similar to this compound and their potential biological activities (Mrochek et al., 1974).

Green Synthesis of Azo Disperse Dyes

The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in the production of azo disperse dyes, illustrates the use of acetamide derivatives in dye manufacturing. This study used a novel Pd/C catalyst for efficient synthesis, showing potential for eco-friendly production methods in the dye industry (Qun-feng, 2008).

Anticonvulsant Activities

N-benzyl 2-acetamidoacetamides, structurally related to this compound, have shown significant anticonvulsant activities. This research offers insights into the therapeutic potential of similar compounds in the treatment of seizures (Choi et al., 1996).

Safety and Hazards

“N-mesityl-2-(2-methoxyphenyl)acetamide” is moderately toxic by ingestion . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-12-9-13(2)18(14(3)10-12)19-17(20)11-15-7-5-6-8-16(15)21-4/h5-10H,11H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQETWIZXQIGLJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=CC=C2OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]butanamide hydrochloride](/img/structure/B5540851.png)

![(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540855.png)

![1-methyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5540861.png)

![N-{4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide](/img/structure/B5540878.png)

![N-[4-methyl-2-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5540893.png)

![3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5540900.png)

![methyl 4-{[(4-methyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5540904.png)

![8-[3-(2-furyl)propanoyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5540907.png)

![2-methyl-4-(3-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5540908.png)

![3-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-pyridinol](/img/structure/B5540910.png)

![2-(1-pyrrolidinyl)-4-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5540940.png)

![4-(ethylthio)-2-methyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5540943.png)